N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-NITROBENZAMIDE
Overview
Description
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-NITROBENZAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyrazole ring substituted with a 1,5-dimethyl group and an ethyl group at position 4, along with a nitrobenzamide moiety.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that leads to changes in cellular functions . For instance, some pyrazole derivatives have shown potent antipromastigote activity, which suggests they may interact with cellular targets to inhibit the growth of certain parasites .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
One study found that a similar compound had very high solubility in saline at ph 7 (>71 mg/ml), which could impact its bioavailability .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph can impact the solubility and therefore the bioavailability of similar compounds .
Preparation Methods
The synthesis of N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-NITROBENZAMIDE can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The nitrobenzamide moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-NITROBENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Scientific Research Applications
Comparison with Similar Compounds
N-[1-(15-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-NITROBENZAMIDE can be compared with other pyrazole derivatives such as 1,3,4-thiadiazole and imidazole-containing compounds . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(13-8-15-17(3)10(13)2)16-14(19)11-5-4-6-12(7-11)18(20)21/h4-9H,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZYILEHNMDNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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